6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one (FMMSQ) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibition : Quinazolinone derivatives, including this compound, have been investigated as kinase inhibitors. Researchers explore their potential in treating cancer, inflammatory diseases, and other conditions by modulating specific kinases involved in cellular signaling pathways .
- Antiproliferative Activity : The quinazolinone scaffold has shown antiproliferative effects against cancer cells. Researchers study derivatives like this one to identify novel chemotherapeutic agents .
Organic Synthesis and Cross-Coupling Reactions
- Boronic Acid Derivatives : This compound is a boronic acid derivative. Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. They enable the construction of complex molecules by forming carbon-carbon bonds .
- Rhodium-Catalyzed Arylation : The compound’s boronic acid functionality can participate in rhodium-catalyzed allylic arylation reactions, leading to diverse products with potential applications in materials science and pharmaceuticals .
Materials Science and Functional Materials
- Ligand Design : Researchers explore quinazolinone derivatives as ligands for coordination chemistry. These ligands can form complexes with transition metals, potentially leading to novel materials with tailored properties .
Biological Studies and Imaging
- Fluorescent Probes : Fluorinated compounds like this one can serve as fluorescent probes for biological imaging. Their unique properties allow visualization of specific cellular processes or biomolecules .
Agrochemicals and Crop Protection
- Pesticide Development : Quinazolinone derivatives have been investigated for their pesticidal activity. Researchers assess their efficacy in controlling pests and diseases in agriculture .
Pharmacokinetics and Metabolism Studies
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-aminobenzonitrile with 4-methylbenzyl chloride to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one, which is then treated with sulfur to form the final product.", "Starting Materials": [ "2-aminobenzonitrile", "4-methylbenzyl chloride", "sulfur" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-amino-1H-quinazolin-4-one.", "Step 2: The resulting intermediate is then treated with sulfur to form 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS RN |
422526-84-9 |
Product Name |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Molecular Formula |
C16H13FN2OS |
Molecular Weight |
300.35 |
IUPAC Name |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
InChI Key |
RAVIBCVVYZBFKR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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